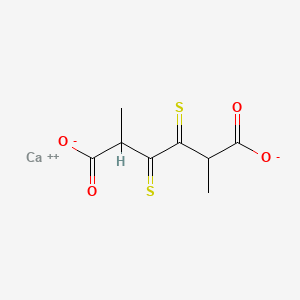
12,12-Dimethyl-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,12-Dimethyl-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane is a silicon-containing organic compound with the molecular formula C16H36O8Si It is characterized by the presence of multiple ether linkages and a silicon atom at the core of its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,12-Dimethyl-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane typically involves the reaction of dimethylchlorosilane with a polyether compound under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, reaction, and purification can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
12,12-Dimethyl-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler silane compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol or siloxane derivatives, while reduction can produce simpler silane compounds .
Scientific Research Applications
12,12-Dimethyl-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty polymers and as a component in advanced materials.
Mechanism of Action
The mechanism by which 12,12-Dimethyl-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atom in the compound can form stable bonds with various functional groups, facilitating its incorporation into biological and chemical systems. The pathways involved in its action depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
12,12-Dimethyl-5,8,11,13,16,19-hexaoxa-12-silatricosane: This compound has a similar structure but with fewer ether linkages.
Bis(1,4,7,10-tetraoxaundecane-1-yl)dimethylsilane: Another related compound with a similar silicon core but different ether linkages.
Uniqueness
Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
38495-30-6 |
|---|---|
Molecular Formula |
C16H36O8Si |
Molecular Weight |
384.54 g/mol |
IUPAC Name |
bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-dimethylsilane |
InChI |
InChI=1S/C16H36O8Si/c1-17-5-7-19-9-11-21-13-15-23-25(3,4)24-16-14-22-12-10-20-8-6-18-2/h5-16H2,1-4H3 |
InChI Key |
ALODGFKBCVQWER-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCO[Si](C)(C)OCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



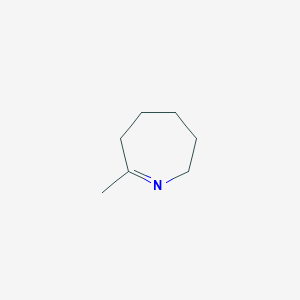


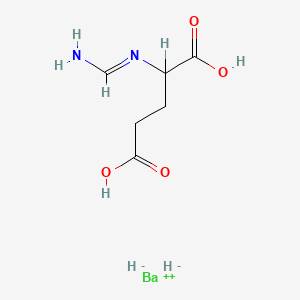
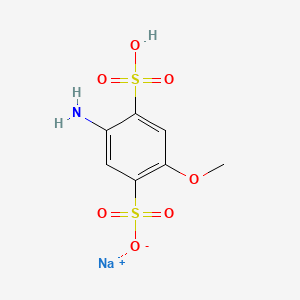
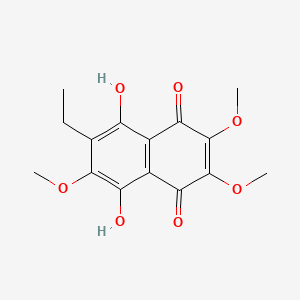

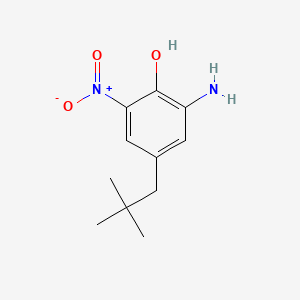
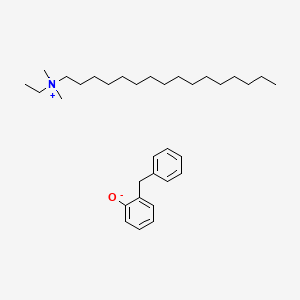
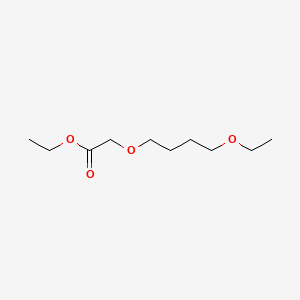
![N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12669287.png)
![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669297.png)
